4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione
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Overview
Description
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methylsulfanyl group, and a triazine ring with a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The chlorophenyl and methylsulfanyl groups are introduced through substitution reactions using corresponding halides and thiols.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions, often using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion of the thione moiety to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or chlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Acting as a ligand for certain receptors, modulating their signaling pathways.
DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione moiety.
6-(4-Chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the amino group.
4-Amino-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the chlorophenyl group.
Uniqueness
The uniqueness of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the amino, chlorophenyl, and methylsulfanyl groups, along with the triazine ring and thione moiety, makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
61609-92-5 |
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Molecular Formula |
C10H9ClN4S2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
4-amino-6-(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C10H9ClN4S2/c1-17-10-14-13-8(9(16)15(10)12)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3 |
InChI Key |
XXEYQOWDCLSKPV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=S)N1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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